molecular formula C14H18N6O4S B2873872 2-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1448064-02-5

2-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2873872
CAS RN: 1448064-02-5
M. Wt: 366.4
InChI Key: ALFLQBCSZDLKHZ-UHFFFAOYSA-N
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Description

2-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C14H18N6O4S and its molecular weight is 366.4. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

Research has identified novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant potential as antibacterial agents. These studies highlight the synthesis of compounds with structures related to the query chemical, showcasing their effectiveness against various bacterial strains, thus indicating potential applications in developing new antibiotics (Azab, Youssef, & El-Bordany, 2013; Darandale, Mulla, Pansare, Sangshetti, & Shinde, 2013).

Antimalarial and Anticancer Activity

Compounds related to the query chemical have been explored for their antimalarial and anticancer activities. The incorporation of specific moieties into the chemical structure has been shown to enhance the efficacy against malaria and cancer cell lines, suggesting a promising avenue for the development of new therapeutic agents in these areas (Bhatt, Kant, & Singh, 2016; Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Synthesis and Chemical Reactions

The synthesis and reactivity of compounds containing structures similar to the query chemical have been extensively studied, providing valuable insights into the development of new synthetic methodologies and the potential for creating a wide range of derivative compounds with varied biological activities. These studies contribute to the broader field of medicinal chemistry and drug discovery (Shevchuk, Liubchak, Nazarenko, Yurchenko, Volochnyuk, Grygorenko, & Tolmachev, 2012; Jayachandra, Sethi, Kaushik, Ravi, Kottolla, Dev, & Chakraborty, 2018).

Drug Delivery Systems

Innovative research has explored the encapsulation of pyrenyl derivatives, which share structural similarities with the query compound, in water-soluble metalla-cages for drug delivery purposes. This approach represents a novel strategy for the delivery of lipophilic compounds, potentially improving the solubility and bioavailability of drugs (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).

Surface Activity and Material Science

Compounds structurally related to the query have been examined for their surface activity, indicating potential applications in material science and as active ingredients in surface-active formulations. This underscores the versatility of such compounds beyond their biological activity (El-Sayed, 2006).

properties

IUPAC Name

2-[2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O4S/c1-18-10-15-17-14(18)25(23,24)11-4-7-19(8-5-11)13(22)9-20-12(21)3-2-6-16-20/h2-3,6,10-11H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFLQBCSZDLKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

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